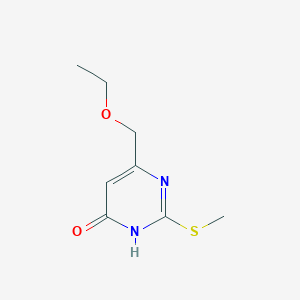
6-(ethoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(ethoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(ethoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. This compound features an ethoxymethyl substituent at the 6-position and a methylthio group at the 2-position, contributing to its pharmacological profile. Research indicates that derivatives of pyrimidin-4(3H)-one exhibit significant potential in medicinal chemistry, particularly in the treatment of viral infections and cancer.
Synthesis
The synthesis of this compound can be accomplished through various methods, typically involving the reaction of ethyl acetoacetate with thiourea in the presence of a base. The process often includes subsequent reactions with ethyl chloroacetate under reflux conditions in ethanol or other suitable solvents, optimizing yield and purity for pharmaceutical applications.
Antiviral Activity
A notable aspect of this compound is its antiviral properties. Research has shown that related pyrimidine derivatives exhibit moderate to strong activity against HIV-1, with specific substitutions at the C-2 position enhancing reverse transcriptase inhibition . For instance, certain analogs demonstrated IC50 values as low as 0.32 µM against HIV-1, indicating potent antiviral efficacy.
Antitumor Activity
In addition to antiviral effects, compounds within this class have shown promise in oncology. Some pyrimidine derivatives are reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and induction of apoptosis . For example, studies on similar compounds indicated their ability to induce cell cycle arrest and activate apoptotic pathways in various cancer cell lines.
Anti-inflammatory and Metabolic Effects
Research also highlights the anti-inflammatory properties of pyrimidine derivatives. Certain fused-ring pyrimidin-4(3H)-one derivatives have been noted for their ability to modulate liver X receptors (LXRs), which are involved in lipid metabolism and inflammatory responses. These compounds may offer therapeutic benefits for conditions such as atherosclerosis and other lipid-related disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral | Identified IC50 values for related compounds against HIV-1, highlighting structure-activity relationships. |
| Study B | Antitumor | Demonstrated CDK inhibition leading to apoptosis in cancer cell lines, suggesting potential for cancer therapy. |
| Study C | Anti-inflammatory | Showed modulation of LXRs by pyrimidine derivatives, indicating potential for treating metabolic disorders. |
Eigenschaften
IUPAC Name |
4-(ethoxymethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-5-6-4-7(11)10-8(9-6)13-2/h4H,3,5H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUXPLGIUNHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















